Cas no 1510728-51-4 (2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one)

2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one is a heterocyclic compound featuring a fused pyranopyrazole core, which is of significant interest in synthetic and medicinal chemistry. Its unique structure serves as a versatile scaffold for the development of pharmacologically active molecules, particularly in the design of inhibitors and modulators targeting various biological pathways. The compound's rigid bicyclic framework enhances binding affinity and selectivity, making it valuable for structure-activity relationship studies. Additionally, its synthetic accessibility allows for efficient derivatization, enabling the exploration of diverse functional groups. This compound is particularly useful in the synthesis of novel heterocyclic analogs with potential applications in drug discovery and material science.
2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one structure
1510728-51-4 structure
商品名:2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one
CAS番号:1510728-51-4
MF:C7H8N2O2
メガワット:152.150621414185
CID:5933578
PubChem ID:83479593

2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one 化学的及び物理的性質

名前と識別子

    • EN300-6829331
    • 1510728-51-4
    • 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one
    • 2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one
    • インチ: 1S/C7H8N2O2/c1-9-2-5-6(8-9)3-11-4-7(5)10/h2H,3-4H2,1H3
    • InChIKey: OSCVWFJTSCAMRG-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C2=CN(C)N=C2C1)=O

計算された属性

  • せいみつぶんしりょう: 152.058577502g/mol
  • どういたいしつりょう: 152.058577502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.5
  • トポロジー分子極性表面積: 44.1Ų

2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6829331-0.1g
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one
1510728-51-4 95%
0.1g
$644.0 2023-05-25
Enamine
EN300-6829331-0.25g
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one
1510728-51-4 95%
0.25g
$920.0 2023-05-25
Enamine
EN300-6829331-1.0g
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one
1510728-51-4 95%
1g
$1857.0 2023-05-25
1PlusChem
1P0285R5-100mg
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one
1510728-51-4 95%
100mg
$858.00 2024-06-20
1PlusChem
1P0285R5-50mg
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one
1510728-51-4 95%
50mg
$672.00 2024-06-20
Aaron
AR0285ZH-10g
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one
1510728-51-4 95%
10g
$11009.00 2023-12-15
1PlusChem
1P0285R5-250mg
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one
1510728-51-4 95%
250mg
$1199.00 2024-06-20
1PlusChem
1P0285R5-2.5g
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one
1510728-51-4 95%
2.5g
$4563.00 2024-06-20
Aaron
AR0285ZH-250mg
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one
1510728-51-4 95%
250mg
$1290.00 2023-12-15
Enamine
EN300-6829331-0.5g
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one
1510728-51-4 95%
0.5g
$1449.0 2023-05-25

2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one 関連文献

2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-oneに関する追加情報

Comprehensive Overview of 2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one (CAS No. 1510728-51-4): Properties, Applications, and Research Insights

The compound 2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one (CAS No. 1510728-51-4) is a heterocyclic organic molecule featuring a fused pyrano[3,4-c]pyrazole scaffold. This structure is of significant interest in pharmaceutical and agrochemical research due to its potential bioactivity and versatility in synthetic chemistry. The presence of both pyran and pyrazole moieties in its backbone contributes to its unique physicochemical properties, making it a valuable intermediate for drug discovery and material science applications.

Recent studies highlight the growing demand for heterocyclic compounds like 2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one in the development of novel therapeutics. Researchers are particularly intrigued by its potential as a kinase inhibitor or anti-inflammatory agent, aligning with current trends in targeting chronic diseases and age-related disorders. Its molecular framework allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry campaigns.

From a synthetic perspective, the preparation of CAS No. 1510728-51-4 often involves multicomponent reactions (MCRs) or cyclization strategies, which are favored for their atom economy and efficiency. The compound’s low molecular weight (MW: ~180 g/mol) and moderate lipophilicity make it suitable for lead optimization in drug design. Analytical characterization typically employs techniques such as NMR spectroscopy, HPLC, and mass spectrometry to ensure purity and structural integrity.

In the context of green chemistry, efforts to synthesize 2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one using sustainable catalysts or solvent-free conditions have gained traction. This aligns with global initiatives to reduce the environmental footprint of chemical manufacturing. Additionally, computational studies (in silico modeling) are increasingly applied to predict its ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), accelerating its adoption in preclinical research.

The compound’s stability under physiological conditions and its compatibility with high-throughput screening (HTS) platforms further enhance its appeal. Industries are exploring its utility beyond pharmaceuticals, including organic electronics and catalysis, where its π-conjugated system may offer advantages. Patent literature reveals its inclusion in proprietary formulations targeting neurodegenerative diseases and metabolic syndromes, reflecting its broad applicability.

As the scientific community continues to investigate CAS No. 1510728-51-4, collaborations between academia and industry are critical to unlocking its full potential. Open-access databases and AI-driven drug discovery tools are facilitating faster identification of its analogs, addressing unmet medical needs. Future directions may include nanocarrier delivery systems or bioconjugation strategies to enhance its therapeutic efficacy.

In summary, 2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one represents a promising scaffold at the intersection of chemistry and biology. Its multifaceted applications, coupled with advancements in synthetic and analytical technologies, position it as a compound of enduring relevance in scientific innovation.

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